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Compound of Interest

Compound Name: Lesopitron hydrochloride

Cat. No.: B15617507

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron hydrochloride is a potent and selective 5-HT1A receptor agonist that has been
investigated for its anxiolytic properties. This document provides a comprehensive technical
overview of its chemical structure, physicochemical properties, and pharmacological profile.
Detailed methodologies for key experimental assays are described, and its mechanism of
action is illustrated through its signaling pathway.

Chemical Structure and Properties

Lesopitron, as the dihydrochloride salt (E-4424), is a member of the n-arylpiperazine class of
organic compounds.[1] Its chemical identity and key properties are summarized below.

Chemical Identifiers
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Identifier Value

2-(4-(4-(4-chloro-1H-pyrazol-1-
IUPAC Name yl)butyl)piperazin-1-yl)pyrimidine
dihydrochloride[2]

CAS Number 132449-89-9 (dihydrochloride)[2][3]

132449-46-8 (free base)[2][3]

Synonyms E-4424, E4424(2]

InChl Key RGDLQJUAYQRGBC-UHFFFAOYSA-N[2][4]

CIC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)
N=C1.[H]CL.[H]CI[2]

SMILES

Physicochemical Properties

Property Value

Molecular Formula C15H21CING - 2HCI[4]
Molecular Weight 393.74 g/mol [2][3][4]
Appearance Solid powder[2]
Melting Point 194-197.5 °CJ[3]
Solubility Soluble in DMSQOJ[2]

Short term (days to weeks): 0 - 4 °C, dry and
Storage
dark. Long term (months to years): -20 °C.[2]

Pharmacological Profile

Lesopitron is a full and selective agonist of the 5-HT1A serotonin receptor.[5] This interaction is
responsible for its observed anxiolytic-like effects.[6] It exhibits negligible effects on alpha-
adrenergic and dopaminergic receptors.[1][7]

In Vitro Activity
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Parameter Value Species/System

Rat hippocampal membranes
(inhibition of forskolin-

IC50 125 nM .
stimulated adenylate cyclase)

[5][6]

Rat brain (using [3H]8-OH-
pKi 7.35 DPAT and [3H]Lesopitron as
radioligands)[5]

Mechanism of Action

Lesopitron exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein
coupled receptors (GPCRSs). The primary signaling pathway involves the coupling to inhibitory
G-proteins (Gi/0). Activation of the 5-HT1A receptor by Lesopitron leads to the inhibition of
adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate
(cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A
(PKA). Additionally, activation of 5-HT1A receptors can lead to the opening of G-protein-
coupled inwardly-rectifying potassium (GIRK) channels and the closing of calcium channels,
which hyperpolarizes the neuron and reduces neuronal excitability.
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Lesopitron Signaling Pathway

Experimental Protocols

The following sections describe generalized methodologies for key in vitro assays used to
characterize the pharmacological activity of Lesopitron hydrochloride.

5-HT1A Receptor Binding Assay

This assay determines the affinity of Lesopitron for the 5-HT1A receptor by measuring its ability
to displace a radiolabeled ligand.

Methodology:

o Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50
mM Tris-HCI, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in
fresh buffer to a final protein concentration of approximately 1 mg/mL.
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Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed
concentration of a radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT (e.g., 1
nM), and varying concentrations of Lesopitron hydrochloride.

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes)
to allow for binding to reach equilibrium.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber
filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound
radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid
scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled 5-HT1A ligand (e.g., 10 uM serotonin). Specific binding is calculated by
subtracting non-specific binding from total binding. The IC50 value (the concentration of
Lesopitron that inhibits 50% of specific binding) is determined by non-linear regression
analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15617507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

1. Membrane Preparation
(Rat Hippocampus)

2. Binding Reaction

(Membranes + [3H]8-OH-DPAT + Lesopitron)

3. Incubation
(e.g., 60 min at RT)

4. Rapid Filtration
(Separate bound from free radioligand)

5. Scintillation Counting
(Measure radioactivity)

6. Data Analysis
(Calculate IC50 and Ki)

Click to download full resolution via product page

Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

This assay measures the ability of Lesopitron to inhibit the production of CAMP, typically
stimulated by forskolin.

Methodology:

 Membrane Preparation: As described in the receptor binding assay.
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Assay Reaction: The membrane preparation is incubated in a buffer containing ATP, an ATP-
regenerating system (e.g., creatine phosphokinase and phosphocreatine), a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to
stimulate adenylyl cyclase activity. Varying concentrations of Lesopitron hydrochloride are
added to the reaction mixture.

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 15 minutes).

Termination: The reaction is stopped by heating or the addition of a stop solution (e.g., 0.5 M
HCI).

cAMP Quantification: The amount of cCAMP produced is measured using a competitive
binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent
assay (ELISA).

Data Analysis: The concentration of Lesopitron that causes 50% inhibition of forskolin-
stimulated adenylyl cyclase activity (IC50) is determined by non-linear regression analysis.
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Adenylyl Cyclase Assay Workflow

Conclusion

Lesopitron hydrochloride is a well-characterized 5-HT1A receptor agonist with a clear
mechanism of action. Its chemical and pharmacological properties have been thoroughly
investigated, providing a solid foundation for its potential therapeutic applications in anxiety
disorders. The experimental protocols outlined in this document serve as a guide for the
continued study and development of this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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